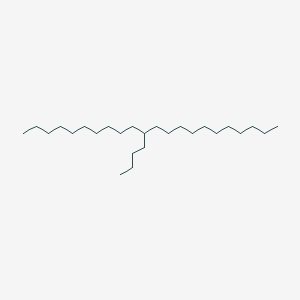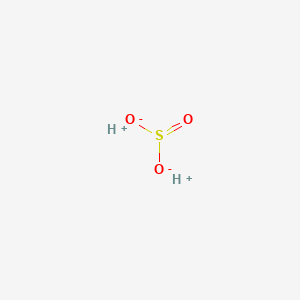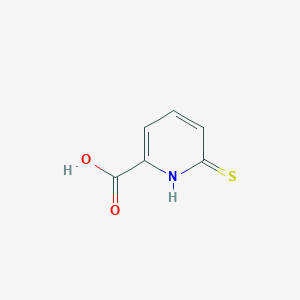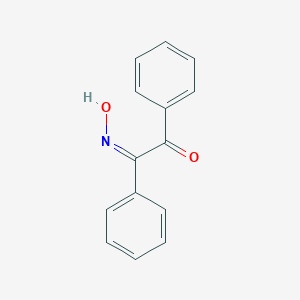
1,2-Diphényléthanedione monoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1,2-Diphenylethanedione monoxime has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Catalysis: The compound is used as a ligand in coordination chemistry and catalysis.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Material Science: The compound is used in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diphenylethanedione monoxime can be synthesized through the reaction of 1,2-diphenylethanedione (benzil) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
- Dissolve 1,2-diphenylethanedione in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Allow the reaction mixture to cool and then filter the precipitated product.
- Recrystallize the product from ethanol to obtain pure 1,2-diphenylethanedione monoxime.
Industrial Production Methods
While specific industrial production methods for 1,2-diphenylethanedione monoxime are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenylethanedione monoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of 1,2-diphenylethanedione monoxime can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1,2-diphenylethanedione monoxime involves its ability to form stable complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The oxime group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. Additionally, the compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylethanedione (Benzil): The parent compound of 1,2-diphenylethanedione monoxime.
1,2-Diphenylethane-1,2-diamine: A related compound with amine groups instead of the oxime group.
1,2-Diphenylethanedione Dioxime: A compound with two oxime groups.
Uniqueness
1,2-Diphenylethanedione monoxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and coordination properties. This makes it valuable in applications where selective binding to metal ions or specific reactivity is required.
Propriétés
IUPAC Name |
(2Z)-2-hydroxyimino-1,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H/b15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYFEGTUWWPTR-SQFISAMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-77-8 |
Source


|
| Record name | Benzil, monoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

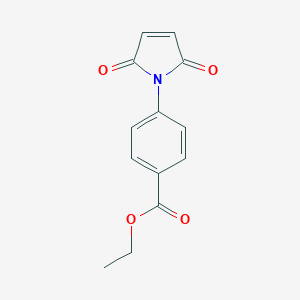


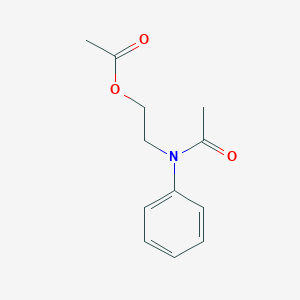
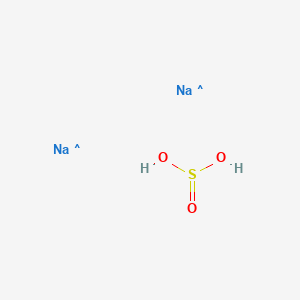

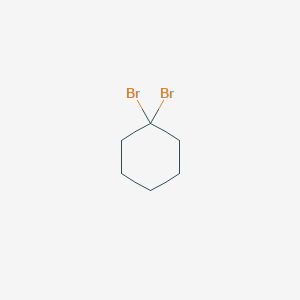
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
